molecular formula C10H17NO2 B13457158 3-Oxa-9-azaspiro[5.6]dodecan-10-one

3-Oxa-9-azaspiro[5.6]dodecan-10-one

Cat. No.: B13457158
M. Wt: 183.25 g/mol
InChI Key: HMYSPYGRWRSEPH-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5. This compound is known for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 3-Oxa-9-azaspiro[5.6]dodecan-10-one involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable amine with an epoxide under controlled conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

3-Oxa-9-azaspiro[5.6]dodecan-10-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Oxa-9-azaspiro[5.6]dodecan-10-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is explored for its applications in material science, such as the development of new polymers and coatings

Mechanism of Action

The mechanism of action of 3-Oxa-9-azaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

3-Oxa-9-azaspiro[5.6]dodecan-10-one can be compared with other similar spirocyclic compounds, such as:

    9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one: This compound has a similar spirocyclic structure but differs in its substitution pattern, leading to distinct chemical and biological properties.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with different ring sizes and functional groups, resulting in unique reactivity and applications.

The uniqueness of 3-Oxa-9-azaspiro[5

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-oxa-10-azaspiro[5.6]dodecan-9-one

InChI

InChI=1S/C10H17NO2/c12-9-1-2-10(3-6-11-9)4-7-13-8-5-10/h1-8H2,(H,11,12)

InChI Key

HMYSPYGRWRSEPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1=O)CCOCC2

Origin of Product

United States

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